2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Description

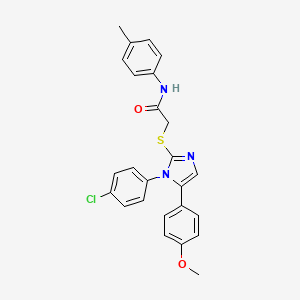

The compound “2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide” is a structurally complex imidazole-based derivative featuring a 1H-imidazole core substituted at position 1 with a 4-chlorophenyl group and at position 5 with a 4-methoxyphenyl group.

Properties

IUPAC Name |

2-[1-(4-chlorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClN3O2S/c1-17-3-9-20(10-4-17)28-24(30)16-32-25-27-15-23(18-5-13-22(31-2)14-6-18)29(25)21-11-7-19(26)8-12-21/h3-15H,16H2,1-2H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUFYIBZRKSQMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a novel imidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various cancer cell lines, and other relevant pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C20H20ClN3O2S

- Molecular Weight : 391.90 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The imidazole ring is known for its role in enzyme inhibition and receptor modulation. Specifically, this compound may exert its effects through:

- Inhibition of Kinases : It has been shown to inhibit key kinases involved in cancer progression, such as EGFR and Src, leading to reduced cell proliferation and increased apoptosis in cancer cells .

- Modulation of Inflammatory Pathways : The thioacetamide moiety may contribute to anti-inflammatory effects by modulating cytokine release and inhibiting pathways such as NF-kB .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| PC-3 (Prostate Cancer) | 0.67 | EGFR Inhibition |

| HCT-116 (Colon Cancer) | 0.80 | Src Inhibition |

| ACHN (Renal Cancer) | 0.87 | Apoptosis Induction |

| K-562 (Leukemia) | 0.75 | Cell Cycle Arrest |

Case Studies

Several studies have evaluated the efficacy of this compound in vitro:

- Study on Prostate Cancer : A recent study demonstrated that this compound exhibited significant cytotoxicity against the PC-3 prostate cancer cell line, with an IC50 value of 0.67 µM. The mechanism was linked to EGFR inhibition, leading to decreased proliferation and increased apoptosis .

- Colon Cancer Evaluation : Another investigation assessed the compound's effects on HCT-116 colon cancer cells, reporting an IC50 value of 0.80 µM. The study highlighted the compound's ability to induce apoptosis through Src pathway inhibition, suggesting potential for therapeutic application in colon cancer treatment .

- Renal Cancer Study : The ACHN renal cancer cell line was also tested, revealing an IC50 of 0.87 µM. The results indicated that the compound could trigger apoptosis, further supporting its role as a promising anticancer agent .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound shares structural motifs with several imidazole derivatives reported in the literature. Key comparisons include:

Key Observations :

- 4-Methoxyphenyl and 4-chlorophenyl groups may confer distinct electronic effects compared to nitro () or methyl () substituents, altering reactivity or target binding .

Substituent Effects on Physicochemical Properties

- 4-Methoxyphenyl: Introduces electron-donating methoxy groups, which may improve solubility compared to nitro or cyano substituents .

- N-(p-Tolyl)Acetamide : The p-tolyl group balances hydrophobicity and steric bulk, a feature shared with ’s benzothiazole derivatives .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step pathways, typically starting with imidazole ring formation followed by thioacetamide coupling. Key steps include:

- Condensation of 4-chlorophenylamine with 4-methoxyphenyl precursors under basic conditions to form the imidazole core .

- Thioether linkage via nucleophilic substitution using 2-chloroacetamide derivatives (e.g., N-(p-tolyl)chloroacetamide) in polar aprotic solvents like DMF . Critical parameters include temperature (60–80°C for imidazole cyclization), pH control (neutral to mildly basic), and catalyst selection (e.g., K₂CO₃ for thioether formation). Yield optimization requires monitoring via TLC and purification by recrystallization or column chromatography .

Q. How can structural characterization be systematically validated?

A combination of analytical techniques is essential:

- NMR spectroscopy : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl/methoxyphenyl groups) .

- Mass spectrometry : Validate molecular weight (e.g., exact mass ~470–500 g/mol) and fragmentation patterns .

- X-ray crystallography : Resolve 3D conformation of the imidazole-thioacetamide scaffold, particularly for assessing planarity and non-covalent interactions .

Q. What preliminary biological screening approaches are recommended?

Initial bioactivity assays should focus on:

- Enzyme inhibition : Test against kinases or cytochrome P450 isoforms using fluorometric/colorimetric assays .

- Antimicrobial activity : Employ disk diffusion or microdilution methods against Gram-positive/negative bacterial strains .

- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, noting IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this scaffold?

Systematic modifications include:

- Substituent variation : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to assess effects on lipophilicity and target binding .

- Thioether vs. sulfone : Oxidize the thioether to sulfone to evaluate stability and potency shifts .

- Bioisosteric replacement : Substitute the p-tolyl group with heteroaromatic rings (e.g., thiazole) to modulate pharmacokinetic properties . Tabulated SAR data should compare IC₅₀, logP, and solubility for derivatives (see for analogous structural comparisons) .

Q. What strategies resolve contradictions in reported biological data?

Discrepancies in bioactivity (e.g., varying IC₅₀ across studies) may arise from:

- Purity differences : Validate compound purity (>95%) via HPLC and elemental analysis .

- Assay variability : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target binding .

- Cellular context : Test in isogenic cell lines to isolate genetic or metabolic confounding factors .

Q. How can metabolic stability and degradation pathways be investigated?

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) to identify major metabolites via LC-MS .

- Forced degradation studies : Expose to acidic/basic/oxidative conditions and monitor degradation products (e.g., sulfoxide formation under H₂O₂) .

- Computational modeling : Predict metabolic hotspots (e.g., methoxy demethylation) using software like ADMET Predictor .

Q. What experimental approaches elucidate the mechanism of action?

- Molecular docking : Simulate binding to candidate targets (e.g., EGFR kinase) using AutoDock Vina, focusing on hydrogen bonds with the acetamide carbonyl .

- CRISPR-Cas9 knockout : Validate target relevance by knocking out putative receptors in cellular models .

- Transcriptomic profiling : RNA-seq after compound treatment to identify dysregulated pathways (e.g., apoptosis or oxidative stress) .

Methodological Notes

- Data Validation : Cross-reference spectral data (e.g., NMR, IR) with computational predictions (e.g., Gaussian 16) to confirm structural assignments .

- Controlled Experiments : Include positive/negative controls in bioassays (e.g., staurosporine for kinase inhibition) to minimize false positives .

- Reproducibility : Document reaction conditions (e.g., solvent batch, humidity) to mitigate variability in synthetic yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.